molecular formula C22H18N2O3 B2572776 2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325850-84-8

2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2572776
CAS RN: 325850-84-8
M. Wt: 358.397
InChI Key: IERMIIADVHEBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as GSK3 inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic uses. This compound belongs to the family of benzoisoquinoline derivatives and has been shown to have significant effects on various physiological and biochemical processes.

Scientific Research Applications

Antiproliferative Agents

The compound’s scaffold has been explored for its antiproliferative activity. Previous studies have shown that lamellarin-resembling annelated azaheterocyclic carbaldehydes and related imino adducts, sharing the 1-phenyl-5,6-dihydropyrrolo [2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold, exhibit cytotoxic effects in certain tumor cells. Moreover, these derivatives may reverse multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) .

Inhibition of Multidrug Resistance (MDR)

The compound derivatives were evaluated for their ability to selectively inhibit P-gp-mediated MDR. Among them, a morpholinomethyl Mannich base (8c) demonstrated promising results. It exhibited cytotoxicity against various tumor cell lines (RD, HCT116, HeLa, A549) in the low micromolar range (IC50 < 20 μM). Additionally, it effectively inhibited the efflux pumps P-gp and MRP1, both responsible for MDR, with IC50 values of 0.45 μM and 12.1 μM, respectively .

Mechanism of Action

properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-21-18-5-1-3-15-4-2-6-19(20(15)18)22(26)24(21)17-9-7-16(8-10-17)23-11-13-27-14-12-23/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERMIIADVHEBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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